Trioctylmethylammonium Fluoride
Description
Overview of Quaternary Ammonium (B1175870) Salts in Advanced Chemical Systems
Quaternary ammonium salts, often referred to as "quats," are a class of compounds with a positively charged polyatomic ion of the structure [NR₄]⁺, where R represents alkyl or aryl groups. wikipedia.org Unlike primary, secondary, or tertiary ammonium cations, the charge on the quaternary ammonium cation is permanent and independent of the pH of the solution. wikipedia.org This permanent charge and the variable nature of the R groups impart these salts with a range of useful properties, making them integral to numerous advanced chemical systems. sacheminc.commdpi.com
One of their most prominent roles is as phase-transfer catalysts (PTCs) . wikipedia.orgsacheminc.com PTCs facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. The quaternary ammonium cation encapsulates an anion from the aqueous phase and transports it into the organic phase, where it can react with the organic substrate. This process accelerates reaction rates and can lead to higher yields and purer products. wikipedia.org
Furthermore, certain quaternary ammonium salts are classified as ionic liquids (ILs) , which are salts with low melting points. mdpi.comresearchgate.net Their low vapor pressure, thermal stability, and ability to dissolve a wide range of compounds make them attractive as "green" solvents and catalysts in various chemical processes. mdpi.comdntb.gov.ua The specific properties of a quaternary ammonium salt, including its efficacy as a PTC or its characteristics as an IL, are determined by the nature of the alkyl or aryl groups attached to the nitrogen atom and the identity of the counteranion. nih.gov
Significance of the Fluoride (B91410) Anion in Targeted Chemical Transformations
The fluoride anion (F⁻) possesses unique chemical properties that make it a valuable reagent in a variety of targeted chemical transformations. Its small ionic radius and high charge density result in a high degree of hydration, which in aqueous solutions can diminish its reactivity. nih.gov However, when this hydration shell is removed or minimized, the fluoride anion exhibits potent nucleophilic and basic character.
In organic synthesis, the fluoride anion is a key reagent for the introduction of fluorine atoms into molecules, a process known as nucleophilic fluorination . dntb.gov.ua Fluorinated organic compounds often exhibit unique biological activities and material properties, making them important targets in pharmaceutical and materials science research.
Beyond fluorination, the fluoride anion is widely used as a desilylation agent . The high affinity of fluorine for silicon forms the basis of this application, where fluoride ions are used to cleave silicon-oxygen or silicon-carbon bonds. This is a common strategy in organic synthesis for removing silyl (B83357) protecting groups.
The basicity of the fluoride anion is also harnessed in various reactions. It can act as a Brønsted base to deprotonate acidic protons or as a Lewis base, donating its electron density to form stable adducts with Lewis acids. acs.org The strategic use of the fluoride anion allows chemists to control reaction pathways and achieve specific chemical outcomes.
Conceptual Framework of "Naked Fluoride" and the Role of Bulky Quaternary Ammonium Counterions in Enhancing Reactivity
The term "naked fluoride" refers to a fluoride anion that is essentially free from strong interactions with its counterion and solvent molecules. researchgate.net In this state, its intrinsic reactivity as a nucleophile and a base is significantly enhanced. Achieving a truly "naked" fluoride is challenging, as it typically only exists in the gas phase. researchgate.net However, in solution, a "partially naked" or highly reactive fluoride can be generated by pairing it with a large, bulky, and non-coordinating cation. researchgate.netmdpi.com
This is where bulky quaternary ammonium counterions, such as trioctylmethylammonium, play a crucial role. The large alkyl groups (octyl chains) of the trioctylmethylammonium cation effectively shield the positive charge on the nitrogen atom. mdpi.com This steric hindrance prevents tight ion pairing between the cation and the fluoride anion. The resulting weak electrostatic interaction leaves the fluoride anion more exposed and available to participate in chemical reactions.
The enhanced reactivity of "naked fluoride" generated from quaternary ammonium salts like tetramethylammonium (B1211777) fluoride (TMAF) has been demonstrated in various synthetic applications. dntb.gov.uamdpi.com These reagents can effect fluorination and other transformations under much milder conditions than traditional inorganic fluoride salts, which often require high temperatures to overcome strong lattice energies. researchgate.net The use of bulky quaternary ammonium cations provides a powerful strategy for unlocking the full synthetic potential of the fluoride anion.
Research Landscape and Emerging Applications of Trioctylmethylammonium Fluoride in Scholarly Discourse
The unique properties of this compound, stemming from the combination of a bulky cation and a highly reactive anion, have positioned it as a compound of increasing interest in the scientific community. Current research is actively exploring its potential in a range of applications.
One significant area of investigation is its use in the development of novel electrolytes for fluoride-ion batteries (FIBs) . rsc.org FIBs are a potential next-generation energy storage technology, and the design of stable and highly conductive electrolytes is a key challenge. Asymmetric anhydrous quaternary ammonium fluoride salts are being synthesized and studied to understand how structural variations in the cation influence properties like solubility, ionic conductivity, and thermal stability. rsc.org
Furthermore, the catalytic activity of quaternary ammonium fluorides is being explored in the context of sustainable chemistry . For instance, these compounds have shown promise as catalysts for the chemical upcycling of plastic waste, such as the conversion of poly(lactic acid) (PLA) into valuable chemical feedstocks. dntb.gov.ua
Properties
Molecular Formula |
C25H54FN |
|---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
methyl(trioctyl)azanium;fluoride |
InChI |
InChI=1S/C25H54N.FH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NVVLMKLCGJCBMM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[F-] |
Origin of Product |
United States |
Trioctylmethylammonium Fluoride in Advanced Separation Science and Ion Transport
Principles and Mechanisms of Solvent Extraction Using Quaternary Ammonium (B1175870) Compounds
Quaternary ammonium salts, such as Trioctylmethylammonium Fluoride (B91410), are extensively utilized in solvent extraction processes, primarily functioning as liquid anion exchangers. ottokemi.com This class of compounds is particularly effective in separating anions from aqueous solutions into an immiscible organic phase. The underlying principle of this separation technique is the formation of an ion-pair between the bulky, lipophilic quaternary ammonium cation and the target anion, which facilitates the transfer of the anion from the aqueous phase to the organic phase.
Anion Exchange Extraction Mechanisms in Immiscible Liquid Systems
The fundamental mechanism governing the extraction of anions using quaternary ammonium compounds like Trioctylmethylammonium Fluoride is anion exchange. tandfonline.comtandfonline.com In this process, the quaternary ammonium salt, denoted as Q⁺A⁻ (where Q⁺ is the trioctylmethylammonium cation and A⁻ is the initial anion, in this case, fluoride), is dissolved in an organic solvent that is immiscible with water. When this organic phase is brought into contact with an aqueous phase containing the target anion, B⁻, an exchange reaction occurs at the interface of the two liquids.
Here, the anion B⁻ from the aqueous phase displaces the initial anion A⁻ from the quaternary ammonium salt in the organic phase. This process is driven by the relative affinities of the anions for the quaternary ammonium cation and their respective hydration energies. Anions with lower hydration energies and greater lipophilicity tend to be more readily extracted into the organic phase. tandfonline.comtandfonline.com The efficiency of this exchange is also influenced by the concentration of the reactants and the pH of the aqueous solution. nih.gov
The extraction process involves the formation of a neutral ion-pair complex between the large, organic-soluble quaternary ammonium cation and the target anion. taylorandfrancis.com This complex is sufficiently hydrophobic to be soluble in the organic diluent, thus enabling the transfer of the anion from the aqueous to the organic phase. osti.gov
Stoichiometric Relationships and Equilibrium Thermodynamics in Extraction Processes
The stoichiometry of the extraction process describes the molar ratio in which the extractant (quaternary ammonium salt) and the target anion combine. In many cases, a simple 1:1 stoichiometry is observed, where one molecule of the quaternary ammonium cation pairs with one molecule of a singly charged anion. However, for multivalent anions, the stoichiometry can be more complex. The determination of these stoichiometric ratios is often accomplished through slope analysis, where the logarithm of the distribution ratio of the anion is plotted against the logarithm of the extractant concentration. nih.gov911metallurgist.com
The equilibrium of the extraction process is a dynamic state where the rate of the forward reaction (extraction) equals the rate of the reverse reaction (stripping). This equilibrium is characterized by an equilibrium constant (Kex), which is a measure of the extraction efficiency. A higher Kex value indicates a more favorable extraction of the target anion into the organic phase. utwente.nl
The thermodynamics of the extraction process are governed by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) of the system. The extraction process can be either exothermic or endothermic, and the spontaneity of the reaction is determined by the sign and magnitude of ΔG. nih.govresearchgate.net Factors such as temperature and the nature of the diluent can significantly influence the thermodynamic parameters of the extraction. nih.gov
Influence of Organic Diluents on Extraction Efficiency and Selectivity
The choice of the organic diluent is a critical factor that significantly impacts the efficiency and selectivity of the solvent extraction process. nih.govtaylorandfrancis.comiaea.org The diluent not only serves as a carrier for the extractant but also influences the solvation of the extracted ion-pair complex. acs.orgresearchgate.net The properties of the diluent, such as its polarity, dielectric constant, and ability to form hydrogen bonds, can affect the distribution coefficient of the target anion. nih.govacs.org
Organic diluents can be broadly classified as:
Inert (nonpolar) diluents: Such as aliphatic hydrocarbons (e.g., kerosene, hexane), which primarily provide a non-polar environment for the extraction. ottokemi.comwikipedia.org
Active (polar) diluents: Including alcohols, ketones, and chlorinated hydrocarbons, which can solvate the ion-pair and enhance extraction efficiency. acs.orgresearchgate.net
Polar diluents have been shown to be more effective than nonpolar ones in many cases due to their higher solvating capacity for the acid-amine complex. acs.orgresearchgate.net For instance, the use of alcohols as diluents can lead to higher distribution coefficients due to the formation of solvates through hydrogen bonding. acs.org However, the diluent can also affect the formation of a third phase, an undesirable phenomenon where the extracted complex separates as a distinct layer, which can be mitigated by the addition of a phase modifier, often a long-chain alcohol. ottokemi.comwikipedia.org
The following table summarizes the effect of different diluents on the extraction of citric acid using Trioctylmethylammonium Chloride, a closely related compound to this compound.
| Diluent | Initial Trioctylmethylammonium Chloride Concentration (mol·L⁻¹) | Maximum Extraction Efficiency (%) |
| 2,2,4-trimethyl pentane | 1.74 | 57 |
| Methyl isobutyl ketone | 1.74 | 57 |
This data is based on the extraction of citric acid and serves as an illustrative example of diluent effects. acs.orgresearchgate.net
Selective Anion Extraction for Specific Chemical Species
Quaternary ammonium salts like this compound can be employed for the selective extraction of specific anions from complex mixtures. nih.govnih.gov This selectivity is governed by the Hofmeister series, which ranks anions based on their chaotropic (water-structure-breaking) or kosmotropic (water-structure-making) properties. nih.govwmich.edu Generally, more chaotropic anions with lower charge density and weaker hydration are preferentially extracted into the organic phase. nih.govwmich.edu
However, this inherent selectivity can be manipulated and enhanced through several strategies:
pH control: The pH of the aqueous phase can be adjusted to control the speciation of the target anion, thereby influencing its extractability. nih.gov
Use of co-extractants or synergists: The addition of other reagents to the organic phase can lead to synergistic effects, enhancing the extraction of a particular anion. nih.gov For example, the combination of a quaternary ammonium salt with a hydrogen-bond-donating receptor can overcome the Hofmeister bias and allow for the selective extraction of more hydrophilic anions like sulfate. nih.gov
Choice of diluent: As discussed previously, the diluent can influence the selectivity of the extraction process. nih.govnih.gov
Trioctylmethylammonium salts have demonstrated selectivity in the extraction of various metal anions, such as perrhenate (ReO₄⁻), and have been used in the separation of rare earth elements. nih.govtaylorandfrancis.comfishersci.ca The ability to tune the extraction system allows for the targeted removal and recovery of valuable or contaminating anions from aqueous streams.
Integration into Polymer Inclusion Membranes (PIMs) for Controlled Ion Transport
Polymer Inclusion Membranes (PIMs) represent a significant advancement in separation science, combining the high selectivity of liquid membranes with the mechanical stability of solid polymer films. mdpi.comresearchgate.net These membranes are typically composed of a base polymer, a plasticizer, and a carrier (extractant), which is physically entrapped within the polymer matrix. researchgate.netmdpi.com Trioctylmethylammonium compounds are frequently used as carriers in PIMs for the selective transport of anions. ijsr.netnih.gov
Membrane Fabrication and Design Considerations for Trioctylmethylammonium-Based Systems
The fabrication of PIMs containing this compound involves dissolving the base polymer, the Trioctylmethylammonium salt (carrier), and often a plasticizer in a suitable volatile organic solvent. mdpi.comresearchgate.net This solution is then cast onto a flat surface, and the solvent is allowed to evaporate slowly, resulting in a thin, flexible, and stable membrane. mdpi.comresearchgate.net
Key design considerations for these membranes include:
Base Polymer: The choice of the base polymer is crucial for the mechanical strength and chemical resistance of the PIM. Commonly used polymers include cellulose triacetate (CTA) and poly(vinyl chloride) (PVC). mdpi.comresearchgate.net
Carrier Concentration: The concentration of the Trioctylmethylammonium salt within the membrane directly influences the transport flux of the target anion. An optimal concentration is necessary to achieve high transport rates without compromising the mechanical integrity of the membrane. ijsr.net
Plasticizer: A plasticizer is often added to improve the flexibility and permeability of the membrane. researchgate.net In some cases, the Trioctylmethylammonium salt itself can act as a plasticizer, a property related to its lipophilicity and ability to engage in dipole-dipole interactions. researchgate.net
Membrane Thickness: The thickness of the PIM affects the diffusion path length and, consequently, the rate of ion transport. Thinner membranes generally exhibit faster transport rates. researchgate.net
The composition of the PIM can be optimized to achieve the desired selectivity and transport efficiency for a specific anion. nih.gov For example, the ratio of polymer to carrier and the type of plasticizer can be varied to fine-tune the membrane's performance.
The table below provides examples of components used in the fabrication of PIMs with Trioctylmethylammonium-based carriers.
| Base Polymer | Carrier | Plasticizer/Modifier | Target Analyte |
| Poly(vinyl chloride) (PVC) | Trioctylmethylammonium chloride (Aliquat 336) | - | Molybdenum(VI) ijsr.net |
| Cellulose triacetate (CTA) | Trioctylmethylammonium chloride (Aliquat 336) | 2-nitrophenyl pentyl ether (2-NPPE) | Cobalt(II) researchgate.net |
| Poly(vinylidenefluoride-co-hexafluoropropylene) (PVDF-HFP) | Trioctylmethylammonium chloride (Aliquat 336) | - | Thiocyanate (SCN⁻) researchgate.net |
The integration of this compound and related compounds into PIMs offers a promising platform for developing highly selective and efficient systems for controlled anion transport in various applications, including environmental remediation and analytical chemistry. mdpi.commdpi.com
Diffusional Transport Kinetics and Permeability Studies Across PIMs
The investigation of diffusional transport kinetics and permeability is fundamental to understanding the efficiency of ion transport across Polymer Inclusion Membranes (PIMs). While direct studies on this compound are not extensively documented, research on the analogous compound, Trioctylmethylammonium chloride (Aliquat 336), in fluoride transport provides significant insights.
The transport of anions through PIMs containing Trioctylmethylammonium chloride is often described by a pseudo-second-order kinetic model. This model suggests that the rate-limiting step may be chemisorption, involving valence forces through sharing or exchange of electrons between the carrier and the anion. For instance, in the removal of hexavalent chromium (Cr(VI)) using a PIM with Trioctylmethylammonium chloride, the transport kinetics were well-fitted to a pseudo-second-order model, indicating a chemical interaction-driven process.
The permeability of the membrane is a measure of the rate at which an anion can pass through it. It is influenced by several factors, including the composition of the membrane (polymer, carrier, and plasticizer), the thickness of the membrane, and the concentration of the transported species. The effective diffusion coefficient is a key parameter in permeability studies. For example, the effective diffusion coefficient for Cr(VI) through a Trioctylmethylammonium chloride-based membrane has been reported to be as high as 1.75 × 10⁻¹¹ m²/s, which is indicative of efficient transport. The transport mechanism in such systems can be attributed to a "jumping" or carrier-mediated process, where the anion binds to the carrier at the feed-membrane interface, diffuses across the membrane as an ion-pair, and is released at the membrane-receiving interface.
The composition of the PIM significantly affects its permeability. The choice of plasticizer, for instance, can alter the viscosity and dielectric constant of the membrane matrix, thereby influencing the mobility of the ion-carrier complex.
Interactive Data Table: Kinetic and Permeability Parameters for Anion Transport in Trioctylmethylammonium Chloride PIMs
| Transported Anion | Membrane Carrier | Polymer Matrix | Kinetic Model | Effective Diffusion Coefficient (D*) | Reference |
| Cr(VI) | Trioctylmethylammonium chloride | Poly(vinylidene fluoride-co-hexafluoropropylene) | Pseudo-second-order | 1.75 × 10⁻¹¹ m²/s | nih.gov |
| F⁻ | Trioctylmethylammonium chloride | Cellulose Triacetate | Not specified | Not specified | researchgate.net |
Anion Selectivity and Competitive Transport Phenomena within Membrane Architectures
The selectivity of a PIM for a target anion in the presence of other competing anions is a critical factor for its practical application. Research on PIMs containing Trioctylmethylammonium chloride for fluoride removal has demonstrated the influence of competitive transport phenomena.
In a study focused on fluoride removal from natural waters, the efficiency of a PIM composed of cellulose triacetate, Trioctylmethylammonium chloride, and tributyl phosphate was investigated in the presence of other common anions like chloride and sulfate. The results indicated that the membrane exhibited good selectivity for fluoride. However, when the concentration of chloride in the feed phase was significantly high (10 times higher than that of fluoride), a slight decrease in the defluoridation efficiency to 85% was observed. This suggests that chloride ions can compete with fluoride ions for the active sites of the Trioctylmethylammonium carrier, thereby hindering fluoride transport to some extent.
This competitive transport is a manifestation of the anion exchange mechanism, where the carrier cation forms an ion pair with an anion. The selectivity of this process is governed by the relative affinity of the carrier for the different anions present in the feed solution. The Hofmeister series, which ranks ions based on their chaotropic (water-structure-breaking) or kosmotropic (water-structure-making) character, can often predict the general trend of anion selectivity in such systems. However, specific interactions between the carrier and the anion can lead to deviations from this trend.
The architecture of the membrane, including the choice of polymer and plasticizer, can also influence anion selectivity by affecting the polarity and accessibility of the carrier sites within the membrane.
Interactive Data Table: Competitive Anion Transport in Trioctylmethylammonium Chloride PIMs for Fluoride Removal
| Target Anion | Competing Anion | Carrier | Polymer Matrix | Feed Concentration Ratio (Competing/Target) | Fluoride Removal Efficiency | Reference |
| F⁻ | Cl⁻ | Trioctylmethylammonium chloride | Cellulose Triacetate | 10 | 85% | researchgate.net |
| F⁻ | SO₄²⁻ | Trioctylmethylammonium chloride | Cellulose Triacetate | Not specified | High | researchgate.net |
Research on Membrane Stability and Reusability in Transport Applications
The long-term stability and reusability of PIMs are crucial for their economic viability and sustainable application in separation processes. Studies on PIMs incorporating Trioctylmethylammonium chloride have demonstrated promising results in this regard.
In the context of fluoride removal, a PIM formulated with Trioctylmethylammonium chloride was shown to be reusable for up to four cycles without a significant loss in its efficiency. researchgate.net This indicates good stability of the membrane composition and the carrier's functionality over repeated extraction and stripping cycles.
Similarly, in studies focused on the removal of other anions like Cr(VI), PIMs with Trioctylmethylammonium chloride have exhibited excellent hydraulic stability, with recovery rates remaining as high as 95% even after 10 consecutive cycles of operation. nih.gov This demonstrates the physical and chemical robustness of the membrane under operational conditions.
The stability of a PIM is influenced by factors such as the potential leaching of the carrier and plasticizer from the polymer matrix into the aqueous phases. The choice of a high-molecular-weight and hydrophobic carrier like Trioctylmethylammonium and a compatible polymer matrix helps in minimizing this leaching, thereby enhancing the long-term stability of the membrane. The physical integrity of the membrane, including its mechanical strength and resistance to fouling, also contributes to its reusability.
Interactive Data Table: Reusability of Trioctylmethylammonium Chloride PIMs
| Application | Carrier | Polymer Matrix | Number of Cycles | Performance Outcome | Reference |
| Fluoride Removal | Trioctylmethylammonium chloride | Cellulose Triacetate | 4 | No significant loss in efficiency | researchgate.net |
| Cr(VI) Removal | Trioctylmethylammonium chloride | PolyHIPE | 10 | 95% recovery rate | nih.gov |
Potential for Specialized Separations in Complex Chemical Matrices
While specific applications of this compound in complex chemical matrices are not detailed in the available literature, the performance of its chloride analogue, Trioctylmethylammonium chloride (Aliquat 336), in various separation processes highlights its potential for specialized applications.
PIMs containing Trioctylmethylammonium chloride have been successfully employed for the selective extraction and separation of various metal ions from complex aqueous solutions. For example, these membranes have been used for the separation of zinc(II) from copper(II) and iron(III) mixtures, demonstrating high separation factors. They have also been applied to the recovery of valuable metals from industrial effluents and hydrometallurgical leachates.
The versatility of the Trioctylmethylammonium cation as an anion exchanger allows for its application in a wide range of separation challenges. By modifying the composition of the PIM and the conditions of the feed and receiving phases, it is possible to tailor the separation process for a specific target anion. For instance, in the context of fluoride separation, a PIM with Trioctylmethylammonium could potentially be used for the selective removal of fluoride from industrial wastewater containing a variety of other ions, or for the purification of chemical process streams.
The ability to operate in complex matrices is also dependent on the membrane's resistance to fouling and its selectivity against interfering species. The robust nature of PIMs, combined with the specific ion-pairing capabilities of the Trioctylmethylammonium carrier, suggests a strong potential for their use in specialized separations in fields such as environmental remediation, hydrometallurgy, and chemical analysis.
Future Research Trajectories and Broader Impact in Chemical Science
Development of Next-Generation Synthetic Strategies for Trioctylmethylammonium Fluoride (B91410) and its Derivatives
Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to trioctylmethylammonium fluoride and its derivatives. A key challenge in the synthesis of quaternary ammonium (B1175870) fluorides is their hygroscopic nature, which can complicate their preparation and handling. acs.org One promising avenue is the in situ generation of these fluorides from more stable precursors, such as the corresponding hydrogensulfates, which can then be used directly in subsequent reactions. acs.org This approach avoids the need to isolate the often-unstable anhydrous fluoride salt.
The development of novel synthetic strategies could also involve exploring different anion exchange methods, potentially using new types of resins or solid supports for more efficient fluoride introduction. Additionally, the synthesis of chiral derivatives of this compound presents an exciting frontier. These chiral compounds could serve as powerful phase-transfer catalysts for asymmetric synthesis, a critical area in the production of pharmaceuticals and fine chemicals. acs.orgresearchgate.net Research into the synthesis of structurally diverse derivatives, including those with varying alkyl chain lengths or functional groups on the cation, could lead to compounds with tailored properties for specific applications. rsc.org
| Synthetic Strategy | Precursors | Key Advantages | Potential Applications |
| In situ generation | Quaternary ammonium hydrogensulfates and potassium fluoride dihydrate | Avoids isolation of hygroscopic fluoride salts, milder reaction conditions | Direct use in catalytic reactions |
| Novel Anion Exchange | Trioctylmethylammonium halides and novel fluoride-containing resins | Higher efficiency, improved purity | Large-scale production, specialized derivatives |
| Asymmetric Synthesis | Chiral precursors (e.g., derived from cinchona alkaloids) | Access to enantiomerically pure products | Asymmetric catalysis, pharmaceutical synthesis |
| Derivatization | Tertiary amines and functionalized alkylating agents | Tailored solubility, reactivity, and physical properties | Advanced materials, specialized catalysts |
Expansion of Catalytic Applications to Novel Reaction Classes
This compound and related quaternary ammonium fluorides have demonstrated utility as catalysts in various organic transformations, particularly in reactions where the fluoride ion acts as a nucleophile or a base. acs.orgresearchgate.net Future research is poised to expand their catalytic applications to a wider range of novel reaction classes. One area of significant potential is in C-F bond formation reactions, which are of great importance in medicinal chemistry and materials science. nih.gov The fluoride ion from this compound can act as a potent nucleophile for fluorination reactions. rsc.org
Furthermore, the ability of quaternary ammonium fluorides to activate silicon-containing reagents opens up possibilities for their use in a variety of cross-coupling and addition reactions. acs.org For instance, they can be employed to generate reactive enolates from silyl (B83357) enol ethers for use in aldol and Michael additions. acs.org The development of chiral versions of these catalysts could enable highly enantioselective transformations. researchgate.netescholarship.org Research could also explore their use in polymerization reactions, where the fluoride ion could initiate or control the polymerization process. The unique solubility of this compound in various organic solvents makes it an attractive candidate for homogeneous catalysis in a broad spectrum of reactions.
Advanced Materials Design and Engineering Incorporating this compound for Functional Properties
The incorporation of this compound into advanced materials is a burgeoning area of research with the potential for significant technological impact. One of the most promising applications is in the development of novel electrolytes for fluoride ion batteries (FIBs). rsc.org FIBs are a potential next-generation energy storage technology with a high theoretical energy density. Anhydrous quaternary ammonium fluorides, such as this compound, can serve as the fluoride ion source in the liquid electrolyte, facilitating ion transport between the electrodes. rsc.org Future research in this area will focus on optimizing the properties of the electrolyte, such as ionic conductivity and thermal stability, by modifying the structure of the quaternary ammonium cation. rsc.org
Beyond energy storage, this compound can be incorporated into polymers and other materials to impart specific functional properties. For example, quaternary ammonium compounds are known for their antimicrobial properties. nih.gov Incorporating this compound into materials could lead to surfaces with sustained antimicrobial activity, which is of great interest for biomedical devices and dental restorative materials. nih.govnih.gov Additionally, the fluoride component could offer unique properties, such as enhanced thermal stability or specific interactions with other components of the material. The design of new composite materials, where this compound is embedded within a polymer matrix or attached to a solid support, could lead to materials with tunable properties for a wide range of applications, including sensors, coatings, and functional textiles.
| Application Area | Role of this compound | Desired Properties |
| Fluoride Ion Batteries | Fluoride ion source in the electrolyte | High ionic conductivity, good thermal stability, wide electrochemical window |
| Antimicrobial Materials | Active antimicrobial agent | Sustained release, broad-spectrum activity, low toxicity |
| Functional Polymers | Additive or co-monomer | Enhanced thermal stability, modified surface properties, specific ionic interactions |
| Composite Materials | Dispersed functional component | Tunable mechanical, thermal, and chemical properties |
Exploration of its Role in Environmental Remediation at a Fundamental Chemical Level
The potential for this compound in environmental remediation, particularly for the removal of anionic contaminants from water, is an area ripe for fundamental chemical investigation.
This compound can serve as a platform for the development of novel anion exchange materials. The trioctylmethylammonium cation can be immobilized onto solid supports, such as polymers or silica, to create materials with a high affinity for anions. While it may seem counterintuitive to use a fluoride salt to capture fluoride, the principle lies in creating a reusable anion exchange resin. The resin, functionalized with the trioctylmethylammonium cation, can be initially in the fluoride form. In a remediation context, this resin could be used to capture other, more hazardous anions from wastewater, releasing the relatively benign fluoride ion in exchange. Subsequently, the resin could be regenerated back to its fluoride form for reuse.
Alternatively, research could focus on synthesizing trioctylmethylammonium-based resins with other counter-anions that have a lower affinity for the cation than fluoride. In this case, the resin could be used to selectively capture fluoride from contaminated water sources. nih.gov The long alkyl chains of the trioctylmethylammonium cation can also create a unique microenvironment within the resin, potentially influencing the selectivity and capacity for different anions. Future research should focus on the synthesis and characterization of these novel anion exchange materials and evaluating their performance for the removal of specific contaminants. nih.govnih.gov
A deeper understanding of the fundamental chemical interactions between fluoride-containing quaternary ammonium compounds and environmental contaminants is crucial for their effective application in remediation technologies. Mechanistic studies could employ a combination of experimental techniques, such as spectroscopy and chromatography, and computational modeling to elucidate the binding mechanisms of various anions to the trioctylmethylammonium cation.
These studies could investigate how factors such as the structure of the quaternary ammonium cation, the nature of the counter-anion, and the composition of the aqueous matrix (e.g., pH, presence of other ions) influence the efficiency of contaminant sequestration. Furthermore, the potential for this compound to participate in the chemical transformation of captured contaminants is an intriguing area for exploration. For example, the fluoride ion could act as a catalyst or reagent in the degradation of certain organic pollutants. A fundamental understanding of these mechanisms will be essential for the rational design of more effective and selective remediation agents based on this compound.
Integration of Interdisciplinary Approaches for Predictive Chemistry and Rational Design
The future development and application of this compound and its derivatives will greatly benefit from the integration of interdisciplinary approaches, particularly in the areas of predictive chemistry and rational design. uni-hannover.denrel.gov By combining computational modeling with experimental synthesis and characterization, it will be possible to design new compounds and materials with tailored properties for specific applications.
Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to predict the properties of new trioctylmethylammonium derivatives before they are synthesized in the lab. nrel.gov This can help to guide synthetic efforts and reduce the amount of trial-and-error experimentation required. For example, computational screening could be used to identify new quaternary ammonium cations with improved ionic conductivity for battery applications or enhanced binding affinity for specific environmental contaminants.
Machine learning and artificial intelligence (AI) could also play a significant role in the rational design of new materials and processes involving this compound. By training algorithms on existing experimental data, it may be possible to predict the performance of new compounds or to optimize reaction conditions for their synthesis. This data-driven approach, combined with a fundamental understanding of the underlying chemistry, will be a powerful tool for accelerating the pace of discovery and innovation in this field. mdpi.com
| Interdisciplinary Approach | Tools and Techniques | Potential Outcomes |
| Predictive Chemistry | Density Functional Theory (DFT), Molecular Dynamics (MD) simulations | Prediction of physical and chemical properties, understanding of reaction mechanisms |
| Rational Design | Computational screening, structure-property relationship studies | Design of new compounds with tailored properties for specific applications |
| Machine Learning and AI | Data-driven modeling, process optimization algorithms | Accelerated discovery of new materials, optimization of synthetic routes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing high-purity trioctylmethylammonium fluoride, and how can impurities be minimized?
- Methodological Answer : this compound is typically synthesized via metathesis reactions between trioctylmethylammonium chloride and potassium fluoride in anhydrous solvents like THF or acetonitrile. Key steps include:
- Drying reagents : Pre-dry potassium fluoride at 120°C to remove adsorbed water, which can hydrolyze the product .
- Solvent selection : Use aprotic solvents to avoid side reactions. THF is preferred due to its ability to stabilize fluoride ions .
- Purification : Column chromatography (silica gel, eluted with dichloromethane/methanol) removes residual chloride ions. Confirm purity via NMR (peak at ~-120 ppm for free fluoride) and ion chromatography .
Q. How does this compound compare to other quaternary ammonium fluorides (e.g., tetrabutylammonium fluoride) in nucleophilic fluorination reactions?
- Methodological Answer : this compound exhibits higher solubility in non-polar solvents due to its long alkyl chains, making it effective for phase-transfer catalysis. For example:
- Reactivity in SNAr : Achieves >80% yield in fluorination of nitro-substituted aryl halides at 60°C in toluene, compared to <50% with tetramethylammonium fluoride under similar conditions .
- Thermal stability : Decomposes at 180°C (vs. 150°C for tetrabutylammonium fluoride), allowing higher-temperature reactions .
Q. What analytical techniques are critical for characterizing this compound and its degradation products?
- Methodological Answer :
- NMR spectroscopy : NMR for alkyl chain integrity ( 0.8–1.5 ppm for methyl and octyl groups); NMR to detect free fluoride or hydrolysis products (e.g., HF, -150 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks ([M] at m/z 404.3 for trioctylmethylammonium cation) and detect trace impurities .
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures and hygroscopicity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in enhancing fluorination kinetics for sterically hindered substrates?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare / in deuterated vs. non-deuterated solvents to identify rate-limiting steps (e.g., fluoride desolvation vs. nucleophilic attack) .
- DFT calculations : Model interactions between the ammonium cation and substrate to predict regioselectivity in polyhalogenated aromatics .
- In-situ IR spectroscopy : Track fluoride ion activity in real time using bands at 550–600 cm .
Q. What strategies mitigate the instability of this compound in protic environments during long-term storage?
- Methodological Answer :
- Anhydrous storage : Use molecular sieves (3Å) in sealed containers under argon.
- Stabilizers : Add 1–5% w/w crown ethers (e.g., 18-crown-6) to sequester trace water and prevent HF formation .
- Quality control : Monthly NMR checks to detect hydrolysis; discard if free fluoride exceeds 5% .
Q. How can this compound be adapted for selective CO capture in gas-separation membranes, and what are the thermodynamic trade-offs?
- Methodological Answer :
- Membrane fabrication : Incorporate this compound into polyimide matrices at 10–20 wt%.
- CO/N selectivity : Achieves >100:1 selectivity at 25°C due to fluoride-CO Lewis acid-base interactions. Validate via gas permeation tests and in-situ Raman spectroscopy (CO bending mode at 638 cm) .
- Trade-offs : Higher fluoride loading increases selectivity but reduces mechanical stability; optimize via crosslinking with hexamethylene diisocyanate .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported fluorination yields using this compound under similar conditions?
- Methodological Answer :
- Control experiments : Replicate studies with rigorously dried solvents (Karl Fischer titration to confirm <50 ppm water) .
- Substrate purity : Screen substrates for trace metals (e.g., Cu, Fe) via ICP-MS, which can catalyze side reactions .
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, fluoride/substrate ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
